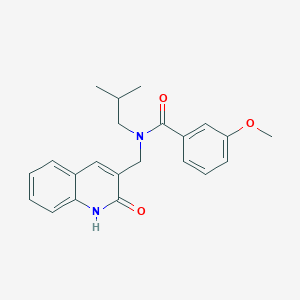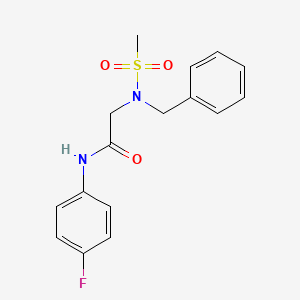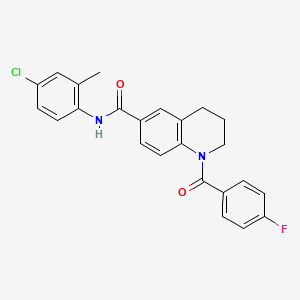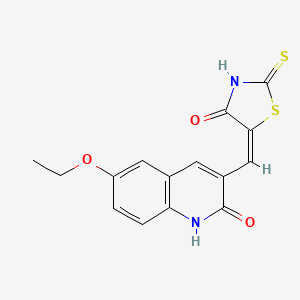
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is a nitrogen-containing heterocyclic compound that serves as an important scaffold in the development of new drugs . It’s found in various natural compounds and exhibits a broad range of biological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through numerous routes due to their wide range of biological and pharmacological activities . Established protocols for the synthesis of the quinoline ring have been reported in the literature, which can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In addition, this compound has been shown to protect neurons from oxidative stress and to inhibit the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. This compound has also been shown to exhibit a range of biological activities, making it a versatile tool for investigating various biological processes. However, this compound has several limitations. Its mechanism of action is not fully understood, and its biological effects may be dependent on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide. One area of interest is the development of this compound derivatives with improved biological activity and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a research tool for investigating various biological processes.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been synthesized using a multistep process that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with isobutylamine, followed by the reaction of the resulting Schiff base with 2-chloroquinoline-3-carbaldehyde. The final step involves the reduction of the resulting imine with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its neuroprotective properties and its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)13-24(22(26)17-8-6-9-19(12-17)27-3)14-18-11-16-7-4-5-10-20(16)23-21(18)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNILOPZTROINHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)



